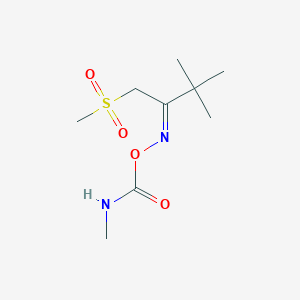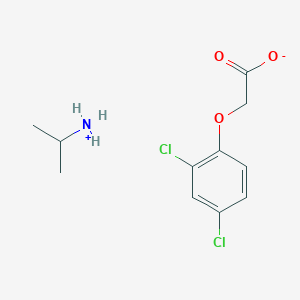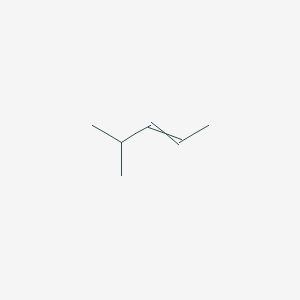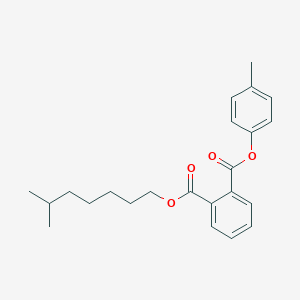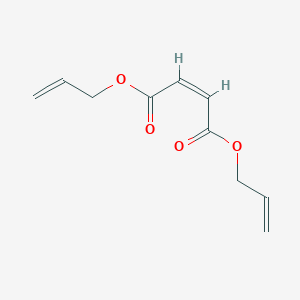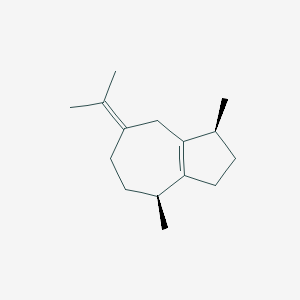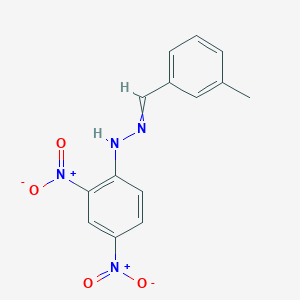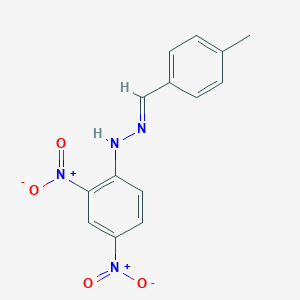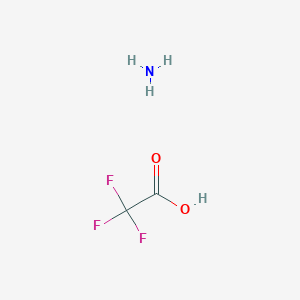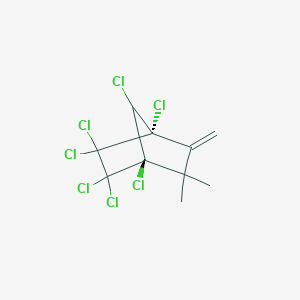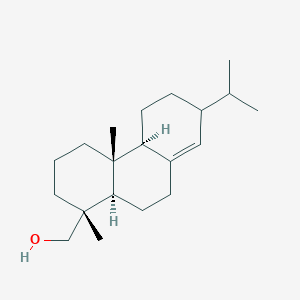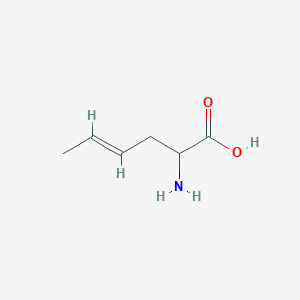
2-氨基-4-己烯酸
描述
2-Amino-4-hexenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the fourth carbon of a hexenoic acid chain
科学研究应用
2-Amino-4-hexenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Amino-4-hexenoic acid is the caseinolytic protein ClpC1 . This protein plays a crucial role in the regulation of protein homeostasis in cells .
Mode of Action
2-Amino-4-hexenoic acid interacts with its target, ClpC1, and increases the activities of ClpC1 ATPase and the associated ClpC1/P1/P2 protease complex . This interaction leads to cell death by uncontrolled protein degradation .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4-hexenoic acid are primarily related to protein homeostasis . The compound’s interaction with ClpC1 disrupts the normal function of this protein, leading to uncontrolled protein degradation and ultimately cell death .
Pharmacokinetics
It’s known that the compound is a small molecule, which typically suggests good bioavailability .
Result of Action
The primary result of 2-Amino-4-hexenoic acid’s action is the induction of cell death through uncontrolled protein degradation . This occurs as a result of the compound’s interaction with ClpC1, disrupting the normal function of this protein .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hexenoic acid can be achieved through several methods. One common approach involves the use of succinimide as a starting material. The process includes the following steps:
Formation of Intermediate: Succinimide is first converted into an intermediate compound through a series of chemical reactions.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group.
Final Conversion: The final step involves the conversion of the aminated intermediate into 2-amino-4-hexenoic acid under controlled conditions.
Industrial Production Methods: Industrial production of 2-amino-4-hexenoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the conversion of starting materials into the desired product .
化学反应分析
Types of Reactions: 2-Amino-4-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated amino acids.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include oxo derivatives, saturated amino acids, and various substituted amino acids, depending on the specific reaction conditions and reagents used .
相似化合物的比较
2-Amino-4-hexenoic acid can be compared with other similar compounds, such as:
2-Amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound contains a chlorine and hydroxyl group, making it distinct in terms of reactivity and applications.
2-Amino-4,5-hexadienoic acid: This compound has an additional double bond, which affects its chemical properties and reactivity.
2-Amino-5-hexynoic acid: The presence of a triple bond in this compound significantly alters its chemical behavior compared to 2-amino-4-hexenoic acid.
These comparisons highlight the unique structural features and reactivity of 2-amino-4-hexenoic acid, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(E)-2-aminohex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBBDXDRHKTJF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28024-56-8 | |
| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which 2-amino-4-hexenoic acid exerts its biological effects?
A1: 2-Amino-4-hexenoic acid acts as an analogue of methionine, a naturally occurring amino acid essential for protein synthesis. Research suggests that its biological activity primarily stems from its interaction with methionyl tRNA synthetase (MetRS) []. This enzyme is responsible for attaching methionine to its specific transfer RNA (tRNA), a crucial step in protein synthesis. 2-amino-4-hexenoic acid exhibits high affinity for MetRS, effectively competing with methionine and becoming incorporated into proteins instead []. This substitution can disrupt protein structure and function, ultimately leading to the observed biological effects.
Q2: Can 2-amino-4-hexenoic acid be utilized in protein engineering applications?
A2: Yes, research demonstrates the successful incorporation of 2-amino-4-hexenoic acid into proteins in vivo []. Studies using E.coli as a model system show that it can substitute methionine with high efficiency, reaching nearly 85% replacement []. This capability opens up avenues for incorporating this unnatural amino acid into proteins, potentially introducing novel functionalities or serving as a tool for studying protein structure-function relationships.
Q3: Is there evidence of 2-amino-4-hexenoic acid being produced naturally?
A3: Interestingly, 2-amino-4-hexenoic acid is not merely a synthetic analogue. Research has identified it as a constituent of naturally occurring compounds called ilamycins [, ]. These molecules exhibit potent anti-tuberculosis activity, highlighting the potential of this unusual amino acid as a scaffold for developing new therapeutics. Understanding its biosynthetic pathway in ilamycin-producing organisms could provide valuable insights for future drug discovery efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


